molecular formula C7H10ClNOS B1367049 Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride CAS No. 88323-87-9

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride

Cat. No. B1367049
CAS RN: 88323-87-9
M. Wt: 191.68 g/mol
InChI Key: WBTJKCIOSUDCFP-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride, also known as 2,4-Dimethyl-5-acetylthiazole, is a chemical compound with the molecular formula C7H10ClNOS and a molecular weight of 191.68 g/mol. It is also referred to by other names such as 1-(2,4-Dimethylthiazol-5-yl)ethan-1-one and Thiazole, 5-acetyl-2,4-dimethyl .


Molecular Structure Analysis

The molecular structure of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This compound is acetylated at the 5-position and has methyl groups at the 2 and 4 positions .

Scientific Research Applications

Synthesis and Chemical Characterisation

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride is used in the synthesis of diverse chemical compounds. For instance, it served as a building block for synthesizing diheteroaryl thienothiophene derivatives, contributing to advancements in chemical characterisation and potentially leading to new applications in various fields including materials science and pharmaceuticals (Mabkhot, Al-Majid, & Alamary, 2011).

Preparation of Heterocyclic Compounds

The compound has been employed in the preparation of heterocyclic compounds. In one study, its derivatives were used in the synthesis of isoflavones and various heterocycles, highlighting its versatility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).

Antitumor and Antimicrobial Applications

Ethanone derivatives show potential in antitumor and antimicrobial research. A study utilizing this compound for the synthesis of thiazole derivatives demonstrated promising activities against breast cancer cells, revealing its potential application in cancer research (Mahmoud et al., 2021). Another research indicated its use in synthesizing oxadiazoles, which displayed significant antibacterial and antifungal properties (Fuloria et al., 2009).

Biotransformation Studies

The compound has been utilized in biotransformation studies, particularly in the enantioselective synthesis of chiral intermediates for pharmaceutical applications, demonstrating its role in enhancing the efficiency of drug synthesis (Miao, Liu, He, & Wang, 2019).

Crystallographic and Vibrational Studies

It has also been a subject in crystallographic and vibrational studies, aiding in the understanding of molecular structures and properties, which is crucial in material science and molecular engineering (Kumar et al., 2015).

Safety And Hazards

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), respiratory sensitizer (Category 1), and may cause specific target organ toxicity upon single exposure (Category 3) . It may cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust, fume, gas, mist, spray, vapors, washing hands, forearms, and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, face protection, face shield .

properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c1-4-7(5(2)9)10-6(3)8-4;/h1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTJKCIOSUDCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497887
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride

CAS RN

88323-87-9
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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